molecular formula C9H8N2O2 B126750 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-80-9

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B126750
M. Wt: 176.17 g/mol
InChI Key: HZJGXGAWAMFKHK-UHFFFAOYSA-N
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Patent
US09296746B2

Procedure details

To a solution of ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (2.73 g) in THF/EtOH (30/15 mL) was added 1N aqueous sodium hydroxide solution (20 mL), and the mixture was stirred at 80° C. for 4 hr. To the reaction mixture was added 1N hydrochloric acid at 0° C., and the mixture was extracted with THF/EtOAc. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was washed with cooled hexane/IPE to give the title compound (2.11 g).
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([C:11]([O:13]CC)=[O:12])=[C:4]2[CH:3]=1.[OH-].[Na+].Cl>C1COCC1.CCO>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]2[N:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[C:4]2[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.73 g
Type
reactant
Smiles
CC1=CC=2N(C=C1)N=CC2C(=O)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
THF EtOH
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1.CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with THF/EtOAc
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with cooled hexane/IPE

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC=2N(C=C1)N=CC2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.